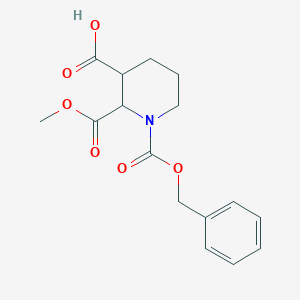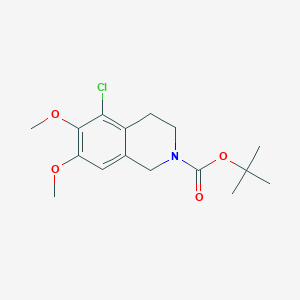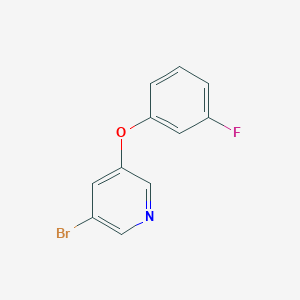
(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It is employed in the development of novel polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The azetidine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-1-Tert-butoxycarbonyl-4-phenoxypyrrolidine-2-carboxylic acid: Another Boc-protected azetidine derivative with a phenoxy group.
(2S,4S)-4-Methoxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester: A related compound with a methoxy group and a pyrrolidine ring
Uniqueness
(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc group and a methyl group. This combination provides distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1 |
InChI-Schlüssel |
SZFDJSLFSMVIOM-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC1CC(N1C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


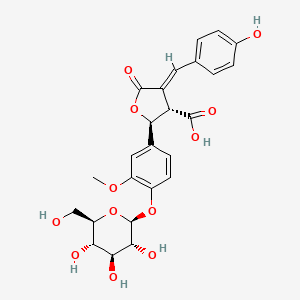
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13916644.png)
![7-hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B13916651.png)
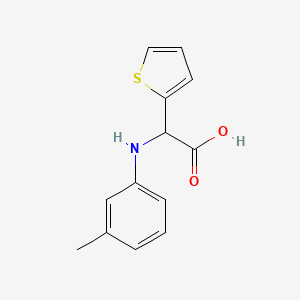
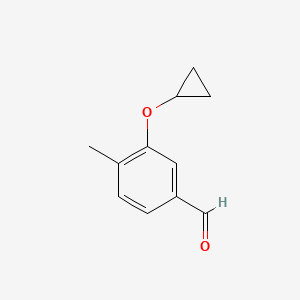
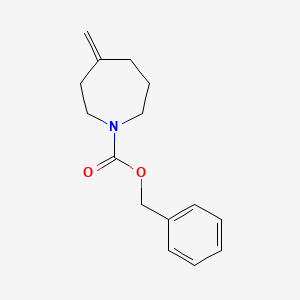
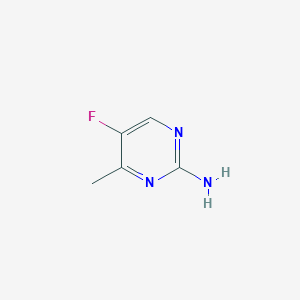
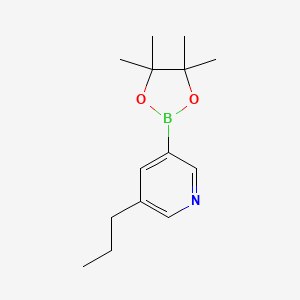
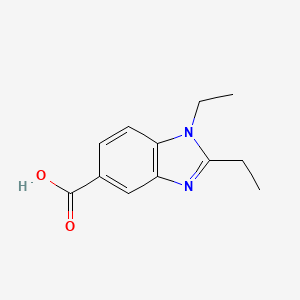
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13916688.png)
